2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c27-18(15-30-16-23(28)25-17-8-2-1-3-9-17)14-29-26-24-21-12-6-4-10-19(21)20-11-5-7-13-22(20)24/h1-13,18,27H,14-16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOOTNKDNPPPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide is a derivative of fluorenone, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H19N3O3S
- Molecular Weight : 345.41 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 9H-fluoren-9-ylidene derivatives with appropriate thio and acetamide groups under controlled conditions. The process generally includes:
- Formation of the Fluorenone Derivative : This is achieved through condensation reactions involving 9-fluorenone and various amines.
- Thioether Formation : The introduction of thio groups is performed using thiol reagents in a nucleophilic substitution reaction.
- Acetamide Coupling : The final step involves acetamide formation through reaction with acetic anhydride or acetic acid.
Antimicrobial Activity
Research has indicated that fluorenone derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The biological activity can be quantified using the agar well diffusion method, where the zone of inhibition is measured.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 2-((3-(Fluoren-9-ylidene)amino)oxy)-2-hydroxypropylthio-N-phenylacetamide | 17.9 (against E. coli) |
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 19.4 (against S. aureus) |
Anticancer Activity
Fluorenone derivatives have also been studied for their anticancer properties. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various Schiff bases derived from fluorenone, finding that compounds with electron-withdrawing groups exhibited enhanced activity against gram-positive and gram-negative bacteria .
- Anticancer Mechanisms : Another research effort focused on the interaction of fluorenone derivatives with dihydrofolate reductase, a key enzyme in cancer cell proliferation. Molecular docking studies indicated strong binding affinity, suggesting potential as a chemotherapeutic agent .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that fluorene derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide can inhibit the proliferation of various cancer cell lines, including lung (A549) and breast (MDA-MB-231) carcinoma cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against multidrug-resistant strains. Preliminary studies suggest that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of therapeutic agents, particularly in cancer treatment .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Activity | The compound showed IC50 values in the low micromolar range against A549 and MDA-MB-231 cell lines. | Potential for development as a chemotherapeutic agent. |
| Antimicrobial Evaluation | In vitro tests revealed effective inhibition against Staphylococcus aureus and Escherichia coli with zones of inhibition exceeding 10 mm. | Could serve as a basis for new antimicrobial therapies. |
| Drug Delivery Research | Formulation studies demonstrated improved delivery efficiency when combined with liposomal carriers. | Enhances therapeutic efficacy and reduces side effects in cancer treatments. |
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The compound undergoes hydrolysis at both amide and thioether sites under varying conditions:
Amide Hydrolysis
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 4 h | Phenylamine + carboxylic acid | Complete cleavage at 80°C |
| Basic (NaOH, 2M) | 60°C, 2 h | Sodium salt of acetic acid + aniline | 90% conversion (confirmed by NMR) |
Thioether Hydrolysis
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| H₂O₂ (30%) | RT, 24 h | Sulfoxide derivative |
| mCPBA | 0°C → RT, 12 h | Sulfone derivative |
Thioether oxidation exhibits regioselectivity due to steric hindrance from the fluorenylidene group.
Nucleophilic Substitution at Thioether Site
The thioether sulfur participates in SN₂ reactions with alkyl halides:
| Electrophile | Conditions | Products | Yield |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 50°C | Methyl-sulfonium salt | 63% |
| Benzyl chloride | THF, 18-crown-6, 40°C | Benzyl-thioether adduct | 58% |
Reactivity is enhanced in polar aprotic solvents, with reaction times ranging from 6–18 h .
Fluorenylidene Group Reactivity
The fluorenylidene moiety undergoes cycloaddition and redox reactions:
Diels-Alder Reactions
| Dienophile | Conditions | Products |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fluorene-fused six-membered ring |
| Tetracyanoethylene | CH₂Cl₂, RT | Cyanated adduct |
Reduction
| Reducing Agent | Conditions | Products |
|---|---|---|
| NaBH₄ | EtOH, 0°C | Fluorenylamine derivative |
| H₂ (Pd/C) | MeOH, 50 psi | Dihydrofluorene analog |
Reduction products show altered fluorescence properties due to loss of conjugation .
Stability Under Environmental Conditions
| Condition | Degradation Observed | Half-Life |
|---|---|---|
| pH 2 (aqueous) | Amide hydrolysis | 8 h |
| pH 12 (aqueous) | Thioether oxidation | 4 h |
| UV light (254 nm) | Fluorenylidene isomerization | 12 h |
Catalytic Coupling Reactions
The hydroxyl group enables Mitsunobu and Ullmann couplings:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF | Ether-linked dimer | 71% |
| Ullmann | CuI, phenanthroline, DMF | Biaryl derivative | 65% |
This compound’s reactivity profile underscores its utility in medicinal chemistry for prodrug design and polymer science as a crosslinking agent. Further studies are needed to explore its catalytic asymmetric reactions and photochemical behavior.
Vergleich Mit ähnlichen Verbindungen
N-Fluoren-2-yl-acetamide Derivatives (CAS 53-95-2)
Acetamide, N-[7-fluoro-3-(methylthio)-9H-fluoren-2-yl]- (CAS 16233-02-6)
- Structure : Fluorene core with methylthio and fluoro substituents.
- Key Differences : Thio group is part of the fluorene substituent rather than a side chain.
Thioether-Containing Analogues
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[...]-benzamide Derivatives
- Structure : Benzamide core with thioether-linked heterocycles (e.g., thiazole).
- Key Differences : Benzamide vs. acetamide; presence of methoxy/nitro groups in some variants.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((S)-3-(allyloxy)...)propanoic Acid
- Structure : Fluorenylmethoxycarbonyl (Fmoc) group with thioether and allyloxy side chains.
- Key Differences: Fmoc as a protecting group vs. fluorenylideneaminooxy; carboxylic acid terminus vs. acetamide.
- Implications : Greater utility in peptide synthesis but lower stability under basic conditions compared to the target compound .
Hydroxypropyl-Linked Analogues
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide (Compound 166)
Perfluoroalkyl Thio Acetamides (e.g., CAS 2742694-36-4)
- Structure : Perfluorinated alkyl chains attached via thioether to acetamide.
- Key Differences : Extreme hydrophobicity from perfluoroalkyl groups.
- Implications : Suited for surfactant applications but biologically inert compared to the target compound .
Q & A
Basic: What are the standard synthetic routes for preparing 2-((3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)thio)-N-phenylacetamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the fluorenylidene-aminooxy intermediate via condensation of 9H-fluoren-9-one with hydroxylamine derivatives under acidic or basic conditions.
- Step 2: Introduction of the thioether linkage by reacting the intermediate with 2-mercapto-1,3-propanediol or its derivatives in a polar aprotic solvent (e.g., DMF) under inert atmosphere.
- Step 3: Final coupling with N-phenylacetamide via nucleophilic substitution or amidation.
Key conditions include controlled pH (e.g., NaHCO₃ buffer for thiol reactions) and catalysts like EDCI/HOBt for amide bond formation. For analogous protocols, see azide substitution in 2-azido-N-phenylacetamide synthesis or condensation strategies in quinazolinone-thioacetamide derivatives .
Advanced: How can regioselectivity be controlled during the substitution of the thioether group in the presence of competing reactive sites?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Steric Effects: Bulky substituents on the fluorenylidene group or hydroxypropyl chain can direct reactivity toward less hindered sites. For example, using tert-butyloxycarbonyl (Boc) protection on the hydroxy group reduces steric clash .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro or fluoro) on the phenyl ring of N-phenylacetamide enhance electrophilicity at the sulfur atom, favoring thioether formation.
- Solvent Choice: Polar solvents (e.g., DMSO) stabilize transition states, while non-polar solvents (e.g., toluene) favor kinetic control.
Optimization strategies are detailed in studies on hydroxyacetamidofluorene derivatives and quinazolinone-thioacetamide regiochemistry .
Basic: Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the fluorenylidene group (aromatic protons at δ 7.2–7.8 ppm), thioether (δ 2.8–3.5 ppm for SCH₂), and acetamide (δ 2.1 ppm for CH₃CO). 2D NMR (COSY, HSQC) resolves overlapping signals .
- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch, acetamide) and ~1250 cm⁻¹ (C-O-C stretch, aminooxy) validate functional groups .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₆H₂₃N₂O₃S: ~467.15 g/mol).
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced: What strategies mitigate low yields in the final amidation step due to steric hindrance from the fluorenylidene group?
Methodological Answer:
- Pre-activation of Carboxylic Acids: Use carbodiimide reagents (e.g., DCC or EDCI) with HOBt to generate active esters, reducing steric interference during coupling .
- Microwave-Assisted Synthesis: Shortens reaction time (e.g., 30 min at 100°C vs. 24 hr conventional heating), minimizing side reactions .
- Solvent Optimization: Switch from THF to DMF or DMSO to enhance solubility of bulky intermediates.
- Protection/Deprotection: Temporarily protect the hydroxypropyl group with acetyl or trimethylsilyl (TMS) moieties, then cleave post-amidation .
Case studies in Fmoc-protected amino acid synthesis provide analogous solutions .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
- Standardize Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent carriers (DMSO vs. ethanol) can skew results. Follow OECD guidelines for reproducibility .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to account for threshold effects.
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Computational Modeling: Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ to validate target binding hypotheses.
Discrepancies in anthraquinone derivative studies highlight the need for standardized protocols .
Basic: What are the critical stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the fluorenylidene group.
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the acetamide or thioether bonds.
- Oxygen Sensitivity: Purge storage containers with argon or nitrogen to prevent oxidation of the thioether to sulfoxide.
Stability data for structurally related compounds (e.g., Fmoc-protected amino acids) support these measures .
Advanced: How does the electronic nature of substituents on the phenyl ring (N-phenylacetamide) influence bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or fluoro (-F) substituents enhance binding to enzymes via dipole interactions, as seen in anthraquinone derivatives targeting topoisomerases .
- Electron-Donating Groups (EDGs): Methoxy (-OCH₃) groups improve solubility but may reduce membrane permeability.
- Quantitative Structure-Activity Relationship (QSAR): Use Hammett constants (σ) to correlate substituent effects with IC₅₀ values. For example, σ = +0.78 for -CF₃ correlates with increased cytotoxicity in quinazolinones .
Experimental data from sulfamoylphenyl-thioacetamide derivatives validate these trends .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS Category 2/2A) .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates (P264/P280 protocols) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and absorb spills with vermiculite .
Safety data for structurally similar acetamides (e.g., 2-chloro-N-phenylacetamide) provide additional guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
